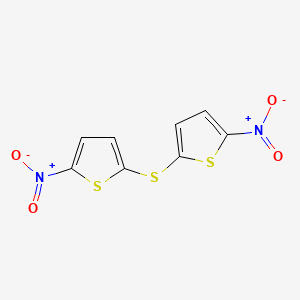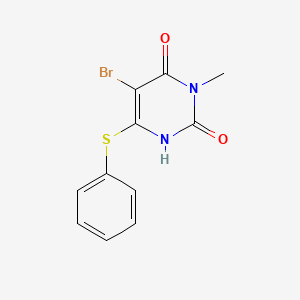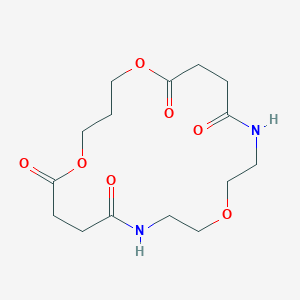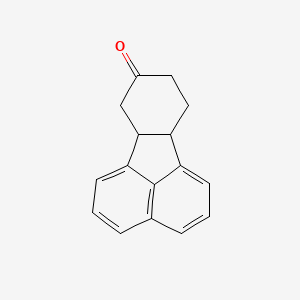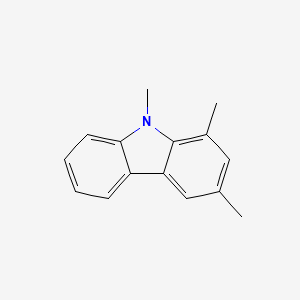
1,3,9-Trimethyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,9-Trimethyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,9-Trimethyl-9H-carbazole can be synthesized through several methods. One common approach is the Borsche-Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole. This intermediate is then oxidized to form carbazole .
Another method involves the use of a palladium-catalyzed tandem reaction, where anilines and 1,2-dihaloarenes undergo a one-pot synthesis under microwave irradiation. This method is efficient and compatible with various functional groups .
Industrial Production Methods
Industrial production of this compound often involves the selective crystallization from molten coal tar at high temperatures or low pressures. This method is economically viable due to the limited demand for carbazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions
1,3,9-Trimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can modify the nitrogen-containing ring.
Substitution: Electrophilic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include red lead and other metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products
The major products formed from these reactions include various carbazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1,3,9-Trimethyl-9H-carbazole has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological assays and as fluorescent probes.
Medicine: Carbazole derivatives are being explored for their anticancer, antibacterial, and antiviral properties.
Industry: The compound is used in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1,3,9-Trimethyl-9H-carbazole involves its interaction with various molecular targets. It acts as a mediator in electron transfer processes, particularly in the conversion of carbazole into 2-aminobiphenyl-2,3-diol. This process involves the transfer of electrons from one component to another, facilitating various biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: The parent compound with a similar tricyclic structure.
9-Methylcarbazole: A derivative with a single methyl group.
3,6-Dimethylcarbazole: A derivative with two methyl groups at positions 3 and 6.
Uniqueness
1,3,9-Trimethyl-9H-carbazole is unique due to the presence of three methyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other carbazole derivatives and suitable for specific applications in research and industry .
Propiedades
Número CAS |
82757-41-3 |
|---|---|
Fórmula molecular |
C15H15N |
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
1,3,9-trimethylcarbazole |
InChI |
InChI=1S/C15H15N/c1-10-8-11(2)15-13(9-10)12-6-4-5-7-14(12)16(15)3/h4-9H,1-3H3 |
Clave InChI |
PLHYFTAIHRMJEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C3=CC=CC=C3N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)
![N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14427584.png)
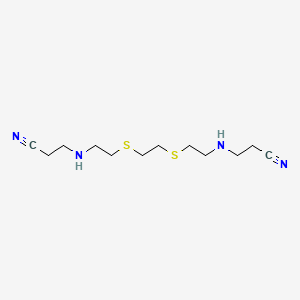
![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)

![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
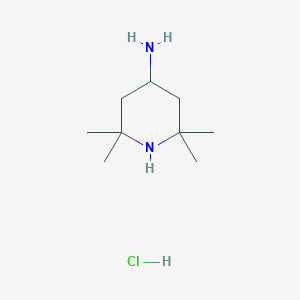
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
